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molecular formula C13H23NO3Si B3069289 N-((Triethoxysilyl)methyl)aniline CAS No. 3473-76-5

N-((Triethoxysilyl)methyl)aniline

Cat. No. B3069289
M. Wt: 269.41 g/mol
InChI Key: KOVKEDGZABFDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314263B2

Procedure details

In a 1000 ml four-necked flask having a reflux condenser, KPG stirrer and thermometer, 602 g of dry aniline (pKb 9.4) were heated to 120° C. and 200 g of (chloromethyl)triethoxysilane were added in the course of 180 min with stirring and stirring was effected for a further 60 min. Thereafter, the temperature was reduced to 105° C. and 109 g of ethylenediamine (pKb 4.07) were added to the mixture in the course of 10 min with stirring, phase separation occurring. At constant temperature, stirring was effected for a further 30 min, cooling to 70° C. being effected and the heavier ethylenediamine hydrochloride phase then being separated off. 27 g of anhydrous Lupasol G20 (BASF AG) are then added to the upper phase and distilled as described in Example 4. 200 g of N-phenylaminomethyltriethoxysilane (73.2% yield) having a purity of 94.9% are obtained. The chloride value was 8 ppm.
Quantity
602 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
109 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][Si:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13].C(N)CN>>[C:2]1([NH:1][CH2:9][Si:10]([O:11][CH2:12][CH3:13])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
602 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
ClC[Si](OCC)(OCC)OCC
Step Three
Name
Quantity
109 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml four-necked flask having
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was reduced to 105° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
phase separation
STIRRING
Type
STIRRING
Details
At constant temperature, stirring
WAIT
Type
WAIT
Details
was effected for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the heavier ethylenediamine hydrochloride phase then being separated off
ADDITION
Type
ADDITION
Details
27 g of anhydrous Lupasol G20 (BASF AG) are then added to the upper phase
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 73.2%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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